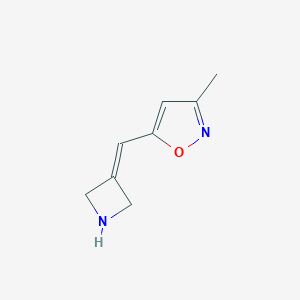
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole, also known as AMIM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been studied for its potential applications in various fields of research, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin. In materials science, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been used as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been shown to interact with certain enzymes and receptors in cells, leading to changes in their activity and downstream effects.
Efectos Bioquímicos Y Fisiológicos
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been shown to have a range of biochemical and physiological effects, depending on the specific context and application. In medicinal chemistry, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been shown to inhibit the growth of cancer cells and reduce the aggregation of amyloid-beta peptides in Alzheimer's disease. In neuroscience, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been shown to modulate the release of neurotransmitters and affect neuronal activity. In materials science, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been used to synthesize materials with unique optical and electronic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and well-characterized properties. However, there are also some limitations to its use, including its potential toxicity and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for the study of 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole, including the development of more efficient synthesis methods, the investigation of its potential applications in new fields of research, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new derivatives and analogs of 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole may lead to the discovery of compounds with even more potent and selective effects.
Métodos De Síntesis
The synthesis of 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole involves the reaction of 3-methylisoxazole with azetidine-3-carboxaldehyde in the presence of a catalyst. This process results in the formation of a yellow solid, which can be purified through recrystallization.
Propiedades
Número CAS |
186964-03-4 |
|---|---|
Nombre del producto |
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole |
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
5-(azetidin-3-ylidenemethyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C8H10N2O/c1-6-2-8(11-10-6)3-7-4-9-5-7/h2-3,9H,4-5H2,1H3 |
Clave InChI |
JTEYXSGSTFBVKN-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C=C2CNC2 |
SMILES canónico |
CC1=NOC(=C1)C=C2CNC2 |
Sinónimos |
Isoxazole, 5-(3-azetidinylidenemethyl)-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



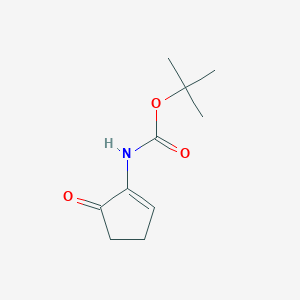
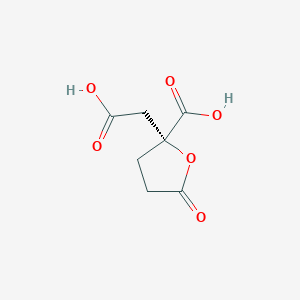
![3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B69310.png)
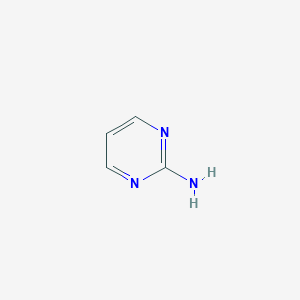

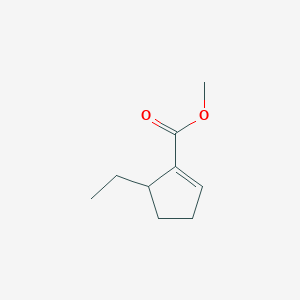
![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)
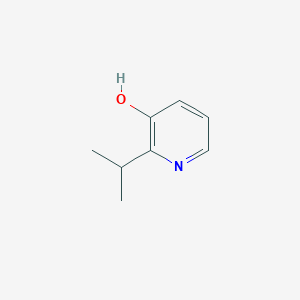
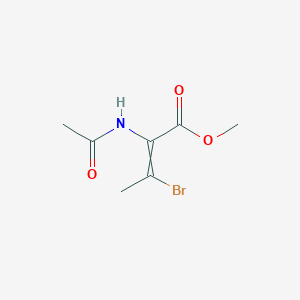
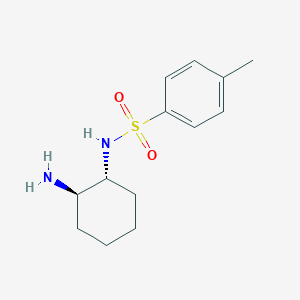
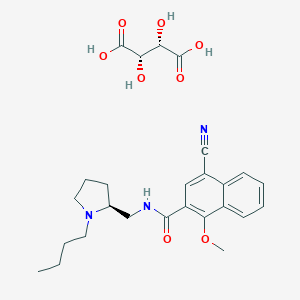
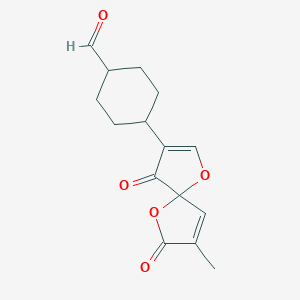
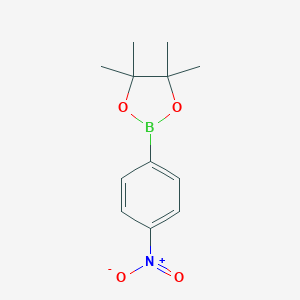
![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)